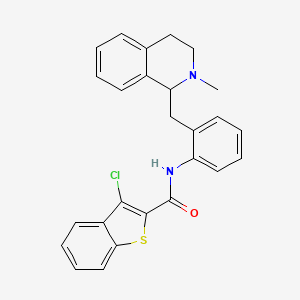
3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the benzothiophene derivative is reacted with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Incorporation of the Isoquinoline Moiety: The final step involves the attachment of the isoquinoline moiety through a nucleophilic substitution reaction, where the benzothiophene derivative is reacted with a suitable isoquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the isoquinoline moiety.
Reduction: Reduced derivatives of the carboxamide group.
Substitution: Substituted derivatives with various functional groups replacing the chloro substituent.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular processes.
相似化合物的比较
Similar Compounds
3-chloro-N-(2-phenyl)-1-benzothiophene-2-carboxamide: Lacks the isoquinoline moiety.
N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide: Lacks the chloro substituent.
3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of both the chloro substituent and the isoquinoline moiety in 3-chloro-N-(2-((2-methyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenyl)-1-benzothiophene-2-carboxamide makes it unique. This combination of functional groups may contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
分子式 |
C26H23ClN2OS |
|---|---|
分子量 |
447.0 g/mol |
IUPAC 名称 |
3-chloro-N-[2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C26H23ClN2OS/c1-29-15-14-17-8-2-4-10-19(17)22(29)16-18-9-3-6-12-21(18)28-26(30)25-24(27)20-11-5-7-13-23(20)31-25/h2-13,22H,14-16H2,1H3,(H,28,30) |
InChI 键 |
ACKAQJBYLPLIOW-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC=CC=C2C1CC3=CC=CC=C3NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-propenamidemonohydrochloride](/img/structure/B10778717.png)
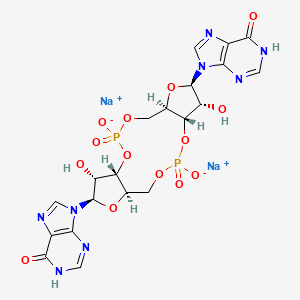
![6-[2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10778729.png)
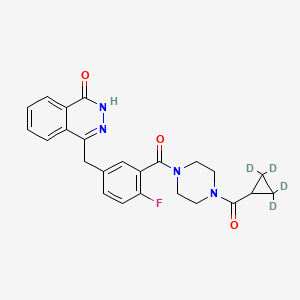
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10778739.png)
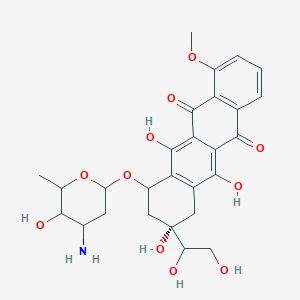
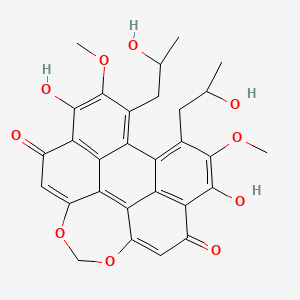
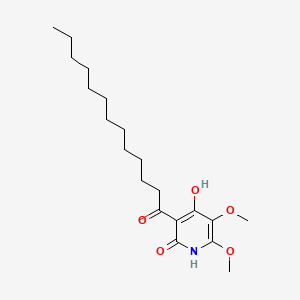


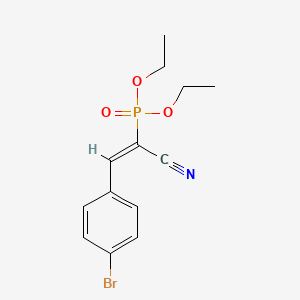
![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)

